(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781528
InChI: InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H
SMILES: C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl
Molecular Formula: C14H17Cl2N3O2
Molecular Weight: 330.2 g/mol

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

CAS No.:

Cat. No.: VC13781528

Molecular Formula: C14H17Cl2N3O2

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride -

Specification

Molecular Formula C14H17Cl2N3O2
Molecular Weight 330.2 g/mol
IUPAC Name benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride
Standard InChI InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H
Standard InChI Key MSZSLZCZTGIHEO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₇Cl₂N₃O₂, with a molar mass of 330.2 g/mol. Its IUPAC name, benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride, reflects its three core components:

  • A pyridine ring substituted with an amino group at the 5-position.

  • A carbamate group (-NHCOO-) linking the pyridine-methyl moiety to a benzyl ester.

  • Two hydrochloride counterions enhancing solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₇Cl₂N₃O₂
Molecular Weight330.2 g/mol
IUPAC NameBenzyl N-[(5-aminopyridin-2-yl)methyl]carbamate dihydrochloride
SMILESC1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl
InChIKeyMSZSLZCZTGIHEO-UHFFFAOYSA-N
PubChem CID162422275

The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity make this compound a versatile intermediate in drug design .

Synthetic Methodology

Synthesis Overview

The synthesis involves a multi-step sequence:

  • Formation of the carbamate linkage: Reacting 5-amino-2-pyridinemethanol with benzyl chloroformate under basic conditions.

  • Esterification: Introducing the benzyl ester group via nucleophilic acyl substitution.

  • Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

A patent (CN108976226A) describes analogous steps for related benzyl ester derivatives, emphasizing the use of SOCl₂ for esterification and KMnO₄ for oxidation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Carbamate formationBenzyl chloroformate, NaHCO₃, THF, 0°C75%
EsterificationSOCl₂, methanol, reflux82%
Salt precipitationHCl (2M), diethyl ether90%

Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as hydrolysis of the carbamate group.

Chemical Reactivity and Stability

The compound exhibits reactivity at three sites:

  • Amino group: Participates in Schiff base formation or acylation.

  • Carbamate group: Susceptible to hydrolysis under acidic/basic conditions, yielding benzyl alcohol and a urea derivative.

  • Benzyl ester: Undergoes hydrogenolysis to generate carboxylic acids.

Stability studies indicate that the dihydrochloride salt is hygroscopic, requiring storage at -20°C under inert atmosphere.

TargetMechanismPotential Indication
CholinesteraseCompetitive inhibitionAlzheimer’s disease
Kinase insert domainAllosteric modulationOncology
NMDA receptorPartial agonismNeuropathic pain

Further in vitro profiling is needed to validate these hypotheses .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.52 (s, 2H, CH₂NH).

  • IR: 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min.

Applications in Medicinal Chemistry

This compound serves as:

  • A building block for kinase inhibitors.

  • A prodrug candidate via ester hydrolysis.

  • A ligand in metal-organic frameworks for drug delivery .

A patent (CN108976226A) highlights its utility in synthesizing imidazopyridine derivatives with antitumor activity .

Future Research Directions

  • Structure-activity relationship (SAR) studies to optimize target affinity.

  • In vivo pharmacokinetic profiling to assess bioavailability.

  • Scale-up synthesis using continuous-flow reactors .

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